
Mal-PEG24-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Mal-PEG24-acid is synthesized through a series of chemical reactions involving the conjugation of maleimide and polyethylene glycol. The process typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form polyethylene glycol-NHS ester.
Conjugation with Maleimide: The activated polyethylene glycol is then reacted with maleimide to form the maleimide-polyethylene glycol conjugate.
Introduction of Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conjugation and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
Mal-PEG24-acid undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups to form stable thioether bonds.
Common Reagents and Conditions
Thiol Reagents: Used for substitution reactions with the maleimide group.
Coupling Agents: EDC, DCC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for amide bond formation.
Major Products Formed
Thioether Bonds: Formed through substitution reactions with thiol groups.
Amide Bonds: Formed through reactions with primary and secondary amines.
Scientific Research Applications
Mal-PEG24-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling selective protein degradation.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Industry: Used in the development of advanced drug delivery systems and bioconjugation techniques.
Mechanism of Action
Mal-PEG24-acid functions as a linker in PROTACs, which are molecules designed to degrade specific target proteins. The maleimide group reacts with thiol groups on proteins, while the polyethylene glycol chain provides flexibility and solubility. The carboxylic acid group allows for further conjugation with other molecules. The resulting PROTAC molecule recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Mal-amido-PEG24-acid: Contains a maleimide group and a terminal carboxylic acid, similar to Mal-PEG24-acid.
Methyl-PEG-Maleimide: A methyl-terminated polyethylene glycol compound with a maleimide group.
Uniqueness
This compound is unique due to its specific structure, which includes a polyethylene glycol chain with 24 ethylene glycol units, providing optimal flexibility and solubility. This makes it particularly effective as a linker in PROTACs, enabling efficient protein degradation .
Properties
Molecular Formula |
C55H103NO28 |
|---|---|
Molecular Weight |
1226.4 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C55H103NO28/c57-53-1-2-54(58)56(53)4-6-62-8-10-64-12-14-66-16-18-68-20-22-70-24-26-72-28-30-74-32-34-76-36-38-78-40-42-80-44-46-82-48-50-84-52-51-83-49-47-81-45-43-79-41-39-77-37-35-75-33-31-73-29-27-71-25-23-69-21-19-67-17-15-65-13-11-63-9-7-61-5-3-55(59)60/h1-2H,3-52H2,(H,59,60) |
InChI Key |
YUVPZQYCJFQRNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


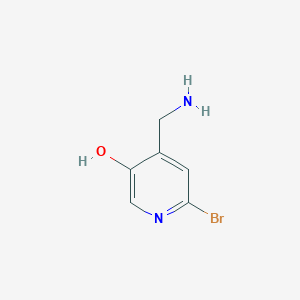
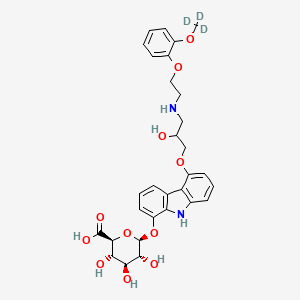

![Methyl 5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B12427652.png)
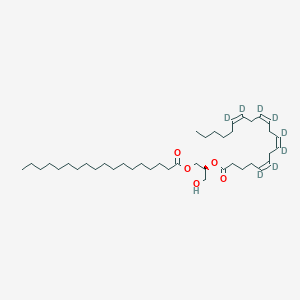


![Sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]phenolate](/img/structure/B12427679.png)
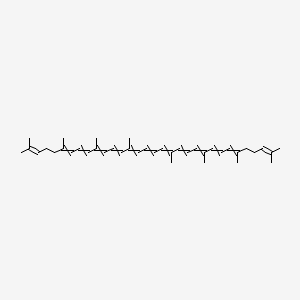
![n-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride](/img/structure/B12427697.png)
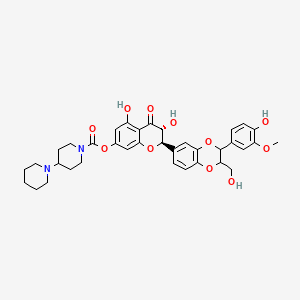
![(Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enehydrazide](/img/structure/B12427712.png)
![2-[4-[3-[(1S)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B12427717.png)

